

Spectroscopic Data of 6-Bromo-N-ethylnicotinamide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 6-Bromo-N-ethylnicotinamide

Cat. No.: B1519028

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This in-depth technical guide provides a comprehensive overview of the mass spectrometry and nuclear magnetic resonance (NMR) spectroscopic data for the compound **6-Bromo-N-ethylnicotinamide**. Designed for researchers, scientists, and drug development professionals, this document offers a detailed analysis of the compound's structural features as revealed by these powerful analytical techniques. Beyond a simple presentation of data, this guide delves into the rationale behind the experimental approaches and the interpretation of the spectral information, reflecting a field-proven understanding of spectroscopic analysis.

Introduction to 6-Bromo-N-ethylnicotinamide and the Imperative of Spectroscopic Characterization

6-Bromo-N-ethylnicotinamide, with the chemical formula $C_8H_9BrN_2O$, is a substituted pyridine derivative.^[1] As with any novel or synthesized compound intended for research or pharmaceutical development, unambiguous structural confirmation is a critical first step. Mass spectrometry and NMR spectroscopy are indispensable tools in this process, providing orthogonal and complementary information to elucidate the molecular structure with high confidence. Mass spectrometry reveals the compound's molecular weight and elemental composition, while NMR spectroscopy maps the connectivity and chemical environment of individual atoms within the molecule. This guide will present and interpret the predicted spectroscopic data for **6-Bromo-N-ethylnicotinamide**, offering a virtual roadmap for its analytical characterization.

Mass Spectrometry Analysis: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrum of 6-Bromo-N-ethylnicotinamide

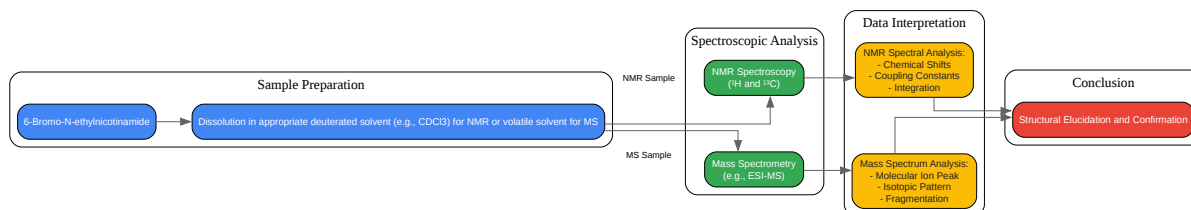
The predicted mass spectrum of **6-Bromo-N-ethylnicotinamide** would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (^{79}Br and ^{81}Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M, M+2) of roughly equal intensity.

Property	Value	Source
Molecular Formula	$\text{C}_8\text{H}_9\text{BrN}_2\text{O}$	PubChem[1]
Molecular Weight	229.07 g/mol	PubChem[1]
Exact Mass	227.9898 g/mol	PubChem[1]

Predicted Fragmentation Pattern

Upon ionization in the mass spectrometer, **6-Bromo-N-ethylnicotinamide** is expected to undergo fragmentation at its weakest bonds. The most likely fragmentation pathways would involve the cleavage of the amide bond and the ethyl group.

Analytical Workflow for Spectroscopic Characterization



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References

- 1. 6-Bromo-N-ethylnicotinamide | C₈H₉BrN₂O | CID 29919425 - PubChem [pubchem.ncbi.nlm.nih.gov]
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